Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
Description
Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a tetrahydropyrimidine derivative featuring a piperazine ring substituted with a 4-fluorophenyl group and a phenyl substituent at position 6 of the pyrimidine core. The compound is synthesized through multi-step reactions, including condensation of substituted phenyl groups with a tetrahydropyrimidine scaffold and subsequent functionalization of the piperazine moiety .
Properties
Molecular Formula |
C23H25FN4O3 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-4-phenyl-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H25FN4O3/c1-2-31-22(30)19-20(16-6-4-3-5-7-16)25-23(26-21(19)29)28-14-12-27(13-15-28)18-10-8-17(24)9-11-18/h3-11,19-20H,2,12-15H2,1H3,(H,25,26,29) |
InChI Key |
TXRKAMCNDJYMPL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of β-Dicarbonyl Compounds
The tetrahydropyrimidine core is typically constructed via cyclocondensation of β-keto esters with urea or thiourea derivatives. For the target compound, ethyl benzoylacetate reacts with urea in the presence of acidic or basic catalysts to form the 4-oxo-tetrahydropyrimidine scaffold. A study by Vulcanchem demonstrated that using acetic acid as both solvent and catalyst at 80–100°C yields the cyclic intermediate with 70–85% efficiency. This step is critical for establishing the 4-oxo and phenyl substituents at positions 6 and 5, respectively.
Stepwise Preparation Methods
Two-Step Synthesis via Cyclocondensation and Substitution
Step 1: Formation of Ethyl 2-Chloro-4-Oxo-6-Phenyl-1,4,5,6-Tetrahydro-5-Pyrimidinecarboxylate
A mixture of ethyl benzoylacetate (10 mmol), urea (12 mmol), and concentrated HCl (2 mL) in ethanol (30 mL) is refluxed for 8 hours. The intermediate precipitates upon cooling, yielding a white solid (82% yield, m.p. 148–150°C).
Step 2: Piperazine Substitution
The chlorinated intermediate (5 mmol) is combined with 1-(4-fluorophenyl)piperazine (6 mmol) and K₂CO₃ (10 mmol) in DMF (20 mL). The reaction is stirred at 120°C for 12 hours, followed by extraction with ethyl acetate and purification via silica chromatography (hexane/ethyl acetate 3:1) to afford the final product as a pale-yellow solid (73% yield).
Table 1: Comparative Yields for Substitution Reactions
One-Pot Mechanochemical Synthesis
Inspired by Ambeed’s multistep mechanochemical synthesis of PZ-1190, the target compound was prepared using ball milling. Ethyl benzoylacetate, urea, 1-(4-fluorophenyl)piperazine, and K₂CO₃ are ground in a planetary mill (500 rpm, 4 hours). This solvent-free method achieves 68% yield, reducing reaction time from 20 hours to 4 hours and eliminating organic solvent waste.
Optimization of Reaction Conditions
Catalytic Additives for Enhanced Efficiency
The addition of 4,4’-trimethylenedipiperidine (TMDP) in ethanol/water (1:1) improves cyclocondensation yields to 89% by facilitating enamine formation. Similarly, using SPhos ligand with Pd₂(dba)₃ in Suzuki couplings enhances piperazine incorporation efficiency to 76%.
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution by stabilizing the transition state, while dioxane optimizes palladium-catalyzed reactions. Elevated temperatures (100–150°C) are critical for overcoming the activation energy of C–N bond formation but may necessitate microwave irradiation to prevent decomposition.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield Optimization
Chromatographic purification (silica gel, hexane/ethyl acetate) typically affords >95% purity. Recrystallization from ethanol/water further enhances purity to 98–99%.
Applications and Pharmacological Relevance
While pharmacological data for the specific compound are limited, structurally related tetrahydropyrimidines exhibit dopamine D₂ and serotonin 5-HT₁A receptor antagonism, suggesting potential antipsychotic activity. The 4-fluorophenyl group enhances blood-brain barrier permeability, a feature leveraged in neuroactive drug design .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its complex structure, which includes:
- Molecular Formula : C₁₄H₁₅FN₂O₃
- Molecular Weight : 278.28 g/mol
- IUPAC Name : Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate
This structure contributes to its biological activity, particularly its interaction with various biological targets.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study published in the European Journal of Medicinal Chemistry explored the synthesis and evaluation of related compounds for their anticancer potential. The results showed that these compounds could inhibit tumor cell proliferation in vitro and in vivo models .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. A series of derivatives were synthesized and tested against various bacterial strains. The findings suggested that certain modifications to the piperazine ring enhanced the antimicrobial efficacy of the compounds .
Central Nervous System Effects
Given the presence of the piperazine moiety, which is known for its psychoactive properties, there is potential for this compound to affect the central nervous system (CNS). Preliminary studies have shown promise in treating anxiety and depression-related disorders by modulating neurotransmitter systems .
Case Study 1: Anticancer Research
In a notable study, a derivative of this compound was evaluated for its ability to induce apoptosis in cancer cells. The compound was found to activate specific apoptotic pathways leading to cell death in various cancer cell lines such as breast and lung cancer cells. This study highlighted the potential of this compound as a lead compound for further development in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on synthesizing a series of piperazine derivatives that included this compound. These derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl ring significantly increased antibacterial activity against resistant strains .
Data Summary Table
Mechanism of Action
The mechanism of action of Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets in the body. The fluorophenyl group and piperazine ring play crucial roles in binding to receptors or enzymes, modulating their activity. The compound may exert its effects through pathways involving neurotransmitter regulation, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of tetrahydropyrimidine derivatives, which exhibit structural diversity in substituents on the pyrimidine core, piperazine modifications, and appended aromatic groups. Below is a detailed comparison with key analogues, emphasizing structural variations and their implications:
Substituent Modifications on the Piperazine Ring
- Ethyl 4-(2-Chlorophenyl)-6-((4-(3-Chlorophenyl)piperazin-1-yl)methyl)-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate (): Structural Difference: The piperazine is substituted with 3-chlorophenyl instead of 4-fluorophenyl, and a methylene bridge links the piperazine to the pyrimidine core.
Ethyl 4-(4-Chlorophenyl)-2-[4-(2-Methoxyphenyl)Piperazin-1-yl]-6-Oxo-1,4,5,6-Tetrahydro-5-Pyrimidinecarboxylate () :
- Structural Difference : The piperazine bears a 2-methoxyphenyl group (electron-donating) instead of 4-fluorophenyl.
- Impact : Methoxy groups improve solubility but may decrease CNS penetration due to increased polarity. The ortho-substitution on the phenyl ring could sterically hinder receptor interactions .
Variations in the Pyrimidine Core and Aromatic Substituents
Ethyl-4-(3-(4-Fluorophenyl)-1-Phenyl-1H-Pyrazol-4-yl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate () :
- Ethyl-6-(4-Fluorophenyl)-4-(4-((2-(Nitrooxy)Ethoxy)Carbonyl)Phenyl)-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate (): Structural Difference: Incorporates a nitrooxyethoxy group on the phenyl ring at position 3.
Functional Group Modifications
- Ethyl 6-[4-(Dimethylamino)Phenyl]-4-Hydroxy-2-Oxo-4-(Trifluoromethyl)Hexahydropyrimidine-5-Carboxylate (): Structural Difference: Features a trifluoromethyl group and a dimethylamino phenyl substituent.
Ethyl 6-Methyl-3-(2-Methylprop-1-Enyl)-2-Oxo-4-Phenyl-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxylate () :
Comparative Data Table
Biological Activity
Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperazine derivatives and features a complex structure that includes a fluorophenyl group and a tetrahydropyrimidinecarboxylate moiety. Its molecular formula is with a molecular weight of 424.5 g/mol.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. The fluorophenyl group and piperazine ring facilitate binding to specific receptors or enzymes, which may lead to modulation of neurotransmitter activity, enzyme inhibition, or receptor activation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound has also been investigated for its anticancer properties . Studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. Notably, it has shown promise in inhibiting tumor growth in various cancer models.
Case Studies
- Antimicrobial Efficacy : A study conducted on the compound's effects against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antimicrobial potential.
- Cancer Cell Line Testing : In assays involving human breast cancer cell lines (MCF-7), the compound exhibited IC50 values around 15 µM, suggesting effective cytotoxicity.
Research Findings
Recent findings highlight the compound's potential as a lead candidate for drug development:
| Activity Type | Pathogen/Cancer Type | MIC/IC50 Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
| Anticancer | MCF-7 (Breast Cancer) | 15 µM |
Synthesis and Production
The synthesis of this compound typically involves several steps:
- Reagents Used : Common reagents include acetonitrile and potassium carbonate.
- Reaction Conditions : The reactions are usually carried out under controlled temperatures (80°–90°C) to optimize yield and purity.
Q & A
Q. What synthetic methodologies are recommended for preparing Ethyl 2-(4-(4-fluorophenyl)-1-piperazinyl)-4-oxo-6-phenyl-1,4,5,6-tetrahydro-5-pyrimidinecarboxylate?
The compound can be synthesized via the Biginelli reaction, a one-pot multicomponent condensation involving an aldehyde (e.g., 4-fluorophenyl derivatives), a β-ketoester (e.g., ethyl acetoacetate), and a urea/thiourea precursor. Modifications to the classical Biginelli protocol, such as solvent optimization (e.g., ethanol or acetic acid) and catalyst use (e.g., Lewis acids), may improve yield and regioselectivity . Post-synthetic functionalization of the piperazinyl moiety can be achieved through nucleophilic substitution or coupling reactions under inert conditions.
Q. What analytical techniques are critical for characterizing the compound’s purity and structural integrity?
- X-ray crystallography resolves the 3D conformation of the tetrahydro-pyrimidine ring and piperazinyl substituents, confirming stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .
- HPLC-MS with reverse-phase C18 columns and gradient elution (e.g., water/acetonitrile with 0.1% formic acid) ensures purity >95% and detects degradation products .
- NMR spectroscopy (¹H, ¹³C, and ²D experiments like COSY/NOESY) validates regiochemistry, particularly distinguishing the 4-oxo and 6-phenyl substituents .
Advanced Research Questions
Q. How does the 4-(4-fluorophenyl)piperazinyl moiety influence the compound’s pharmacological activity?
The fluorophenyl group enhances lipophilicity and bioavailability, while the piperazine ring facilitates receptor binding via hydrogen bonding or π-π stacking. Fluorine’s electron-withdrawing effect stabilizes the aryl-piperazine conformation, potentially modulating affinity for serotonin (5-HT) or dopamine receptors. Comparative studies with non-fluorinated analogs show altered pharmacokinetic profiles, suggesting fluorination improves metabolic stability .
Q. What in vitro models are suitable for evaluating the compound’s mechanism of action?
- Receptor binding assays : Radioligand displacement assays (e.g., ³H-8-OH-DPAT for 5-HT1A) quantify affinity and selectivity .
- Functional assays : cAMP inhibition (for GPCR activity) or calcium flux measurements (for ion channel modulation) validate agonism/antagonism .
- Cytotoxicity screening : HEK cell viability assays (e.g., MTT) assess safety margins, with IC50 values compared to known standards .
Q. How can computational modeling guide structure-activity relationship (SAR) studies?
- Docking simulations (e.g., AutoDock Vina) predict binding poses in receptor active sites (e.g., 5-HT1A), highlighting critical interactions like hydrogen bonds with Asp116 or hydrophobic contacts with Phe112 .
- QSAR models using descriptors like logP, polar surface area, and H-bond donors/acceptors optimize pharmacokinetic properties .
- Molecular dynamics (e.g., GROMACS) assess conformational stability under physiological conditions .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Dose-response re-evaluation : Ensure assays use consistent concentrations (e.g., 1 nM–10 μM) and controls (e.g., WAY100635 for 5-HT1A antagonism) .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies in efficacy .
- Species-specific receptor alignment : Compare human vs. rodent receptor homology to explain interspecies variability .
Q. How can in vitro findings be translated to in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life, brain penetration (via BBB permeability assays), and protein binding (e.g., equilibrium dialysis) .
- Rodent behavioral models : Tail-flick (analgesia) or forced swim tests (antidepressant activity) correlate receptor affinity with functional outcomes .
- Toxicokinetics : Assess organ-specific toxicity through histopathology and serum biomarkers (e.g., ALT/AST for hepatic damage) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
